molecular formula C24H27N5O4S B252800 3,4,5-triethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3,4,5-triethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Katalognummer B252800
Molekulargewicht: 481.6 g/mol
InChI-Schlüssel: ZFWVWBCZGSWSSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-triethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.

Wirkmechanismus

The mechanism of action of 3,4,5-triethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes and receptors in the brain, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
3,4,5-triethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been studied for its potential neuroprotective and anti-inflammatory properties, as well as its ability to modulate certain neurotransmitter systems in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3,4,5-triethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its potent and selective activity. However, one limitation is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 3,4,5-triethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One potential area of research is the development of novel therapeutic agents based on this compound, which could have applications in various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesemethoden

The synthesis of 3,4,5-triethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide involves the reaction of 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 3,4,5-triethoxybenzoyl chloride in the presence of a suitable base. The resulting product is purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

3,4,5-triethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields such as neuroscience, pharmacology, and medicinal chemistry.

Eigenschaften

Produktname

3,4,5-triethoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

Molekularformel

C24H27N5O4S

Molekulargewicht

481.6 g/mol

IUPAC-Name

3,4,5-triethoxy-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C24H27N5O4S/c1-6-31-19-12-17(13-20(32-7-2)21(19)33-8-3)22(30)25-18-11-16(10-9-14(18)4)23-28-29-15(5)26-27-24(29)34-23/h9-13H,6-8H2,1-5H3,(H,25,30)

InChI-Schlüssel

ZFWVWBCZGSWSSF-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C

Kanonische SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.